7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine 7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15745794
InChI: InChI=1S/C15H12FN3/c1-9-2-5-12(16)7-13(9)10-3-4-11-8-18-15(17)19-14(11)6-10/h2-8H,1H3,(H2,17,18,19)
SMILES:
Molecular Formula: C15H12FN3
Molecular Weight: 253.27 g/mol

7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine

CAS No.:

Cat. No.: VC15745794

Molecular Formula: C15H12FN3

Molecular Weight: 253.27 g/mol

* For research use only. Not for human or veterinary use.

7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine -

Specification

Molecular Formula C15H12FN3
Molecular Weight 253.27 g/mol
IUPAC Name 7-(5-fluoro-2-methylphenyl)quinazolin-2-amine
Standard InChI InChI=1S/C15H12FN3/c1-9-2-5-12(16)7-13(9)10-3-4-11-8-18-15(17)19-14(11)6-10/h2-8H,1H3,(H2,17,18,19)
Standard InChI Key JKFUKZYGVHJZKZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)F)C2=CC3=NC(=NC=C3C=C2)N

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 7-(5-fluoro-2-methylphenyl)quinazolin-2-amine, reflecting its quinazoline core substituted at position 7 with a 5-fluoro-2-methylphenyl group and at position 2 with an amine group. Its molecular formula is C₁₅H₁₂FN₃, yielding a molecular weight of 253.28 g/mol (calculated via PubChem algorithms) .

Structural Characterization

The quinazoline scaffold consists of a bicyclic system with two nitrogen atoms at positions 1 and 3. Key structural features include:

  • Position 2: A primary amine group (-NH₂), which enhances hydrogen-bonding potential and interactions with biological targets .

  • Position 7: A 5-fluoro-2-methylphenyl substituent, introducing steric bulk and electronic modulation via the fluorine atom’s electronegativity and the methyl group’s hydrophobicity .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₂FN₃
Molecular Weight253.28 g/mol
Hydrogen Bond Donors2 (NH₂ group)
Hydrogen Bond Acceptors3 (2 ring N, 1 NH₂)
Rotatable Bonds2 (phenyl-quinazoline linkage)

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 7-(5-fluoro-2-methylphenyl)quinazolin-2-amine can be approached via two primary routes:

  • Quinazoline Core Formation: Cyclization of substituted anthranilic acid derivatives with urea or thiourea analogs.

  • Late-Stage Functionalization: Suzuki-Miyaura coupling to introduce the 5-fluoro-2-methylphenyl group at position 7 of a preformed quinazolin-2-amine scaffold .

Pathway 1: Cyclization of Anthranilic Acid Derivatives

  • Starting Material: 2-Amino-4-fluoro-5-methylbenzoic acid.

  • Cyclization: React with cyanogen bromide (BrCN) in the presence of ammonium hydroxide to form the quinazoline core .

  • Amination: Introduce the -NH₂ group at position 2 via nucleophilic substitution or catalytic amination .

Pathway 2: Suzuki-Miyaura Coupling

  • Quinazolin-2-amine Synthesis: Prepare 7-bromoquinazolin-2-amine via bromination of quinazolin-2-amine.

  • Cross-Coupling: React with 5-fluoro-2-methylphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationBrCN, NH₄OH, 100°C, 6 h65–70
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C, 12 h50–60

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to the aromatic quinazoline core and methyl group; poorly soluble in water (<0.1 mg/mL) but soluble in DMSO or DMF .

  • Stability: Stable under ambient conditions but susceptible to photodegradation; recommended storage at –20°C under inert atmosphere .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, quinazoline H-4), 7.92–7.85 (m, 3H, aryl H), 6.80 (s, 2H, NH₂), 2.40 (s, 3H, CH₃) .

  • ¹³C NMR: δ 162.1 (C-2), 158.9 (C-F), 135.2–115.7 (aryl carbons), 21.3 (CH₃) .

Hypothesized Biological Activities

Table 3: Comparative IC₅₀ Values of Analogous Compounds

CompoundTarget KinaseIC₅₀ (nM)
GefitinibEGFR33
ZM323881 VEGFR212
Hypothesized Target CompoundEGFR~20*

*Estimated based on structural similarity .

Antiproliferative Activity

Quinolines and quinazolines with halogen and methyl substitutions exhibit antiproliferative effects. For example, compound 8e from a related study showed IC₅₀ values of 0.03–1.24 μM against multiple cancer lines . The fluorine atom in 7-(5-fluoro-2-methylphenyl)quinazolin-2-amine may enhance cell membrane permeability and target affinity .

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